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Compound of Interest

Compound Name:
4-(2-Bromo-5-methyl-1,3-thiazol-4-

yl)morpholine

Cat. No.: B11782113

Get Quote

Executive Summary & Structural Rationale
In the optimization of pharmacophores, the morpholine-substituted thiazole scaffold represents

a critical balance between lipophilicity and aqueous solubility. While the thiazole ring provides a

planar, aromatic linker capable of

-

stacking, the morpholine moiety acts as a solubility modulator.

This guide provides a technical comparison of the crystallographic performance of morpholine-

thiazole hybrids against their closest structural analogs: piperazine-substituted and

unsubstituted phenyl thiazoles. Our analysis focuses on the causal relationship between the

ether oxygen’s hydrogen-bonding capability and the resulting crystal packing efficiency—a

direct predictor of solid-state stability and bioavailability.

Crystallographic Characterization: The Morpholine-
Thiazole Scaffold
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The structural integrity of this scaffold hinges on the conformation of the saturated morpholine

ring relative to the planar thiazole. X-ray diffraction studies consistently reveal a Chair

Conformation for the morpholine ring, which is energetically favored by approximately 5.5–7.5

kcal/mol over the twist-boat conformer.

Key Structural Metrics (Representative Data)
The following data summarizes the geometric parameters typically observed in single-crystal X-

ray diffraction of 4-(4-morpholinophenyl)thiazole derivatives.

Parameter Value (Å / °) Structural Significance

Morpholine Conformation Chair
Minimizes torsional strain;

maximizes stability.

Thiazole Planarity RMSD < 0.02 Å

Ensures effective intercalation

or

-stacking in active sites.

Bond Length (C—S) 1.72 – 1.74 Å
Typical aromatic character;

indicates delocalization.

Bond Length (C—N) 1.32 – 1.35 Å
Partial double bond character;

restricts rotation.

Torsion Angle (Thiazole-

Phenyl)
20° – 40°

Non-coplanar twist relieves

steric strain between ortho-

protons.

Intermolecular Interaction Network
Unlike piperazine analogs, which rely heavily on strong

hydrogen bonds, morpholine derivatives utilize the ether oxygen as a Hydrogen Bond Acceptor.

Primary Interaction:

(weak hydrogen bonds).

Secondary Interaction:
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(T-shaped interactions between the morpholine methylene protons and the thiazole

-system).

Comparative Performance Analysis
This section objectively compares the Morpholine scaffold against Piperazine and Phenyl

analogs. The choice of scaffold dictates not just biological affinity, but the physicochemical

"performance" of the drug candidate.

Solubility & Packing Efficiency
Feature Morpholine-Thiazole Piperazine-Thiazole Phenyl-Thiazole

H-Bond Capability Acceptor (Ether O) Donor/Acceptor (NH) None (Hydrophobic)

Crystal Packing
Layered/Sheet-like via

weak
3D Network via strong

Herringbone (

-

dominant)

Solubility (Water) High (Polar O atom)
Moderate (pH

dependent)
Low (Lipophilic)

Metabolic Stability
High (Resistant to

oxidation)

Moderate (N-

dealkylation risk)
High

LogP (Lipophilicity)
Lower (More

hydrophilic)
Low to Moderate High

Performance Verdict
Why Choose Morpholine? When the target requires a hydrogen bond acceptor in a specific

vector without introducing a donor that could incur a desolvation penalty. The morpholine

oxygen often participates in water-mediated bridges within the crystal lattice, stabilizing

solvates.

The Piperazine Trade-off: While piperazine improves solubility, the secondary amine (

) can lead to overly tight crystal lattices (high melting points) due to strong H-bond networks,
potentially reducing dissolution rates compared to the "looser" packing of morpholine
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derivatives.

Experimental Protocols
To ensure reproducibility and high-quality diffraction data, the following protocols for synthesis

and crystallization are recommended.

Synthesis (Hantzsch Thiazole Coupling)
The formation of the thiazole ring is best achieved via the condensation of a thiourea derivative

with an

-halocarbonyl.

Reactants: Equimolar amounts of N-morpholinothioamide and substituted

-bromoacetophenone.

Solvent: Ethanol (EtOH) or DMF.[1]

Conditions: Reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

Work-up: Neutralize with

, filter precipitate, and recrystallize from Ethanol.

Crystallization Strategy (Slow Evaporation)
Morpholine derivatives often form solvates. The choice of solvent is critical for crystal quality.

Method: Slow Evaporation at Room Temperature (296 K).

Solvent System: Ethanol/DMF (1:1 ratio).

Why? DMF solubilizes the planar thiazole core; Ethanol encourages the formation of H-

bonds with the morpholine oxygen.

Procedure:

Dissolve 20 mg of pure compound in 5 mL solvent.
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Filter through a 0.45

m PTFE syringe filter into a clean vial.

Cover with parafilm and poke 3–5 pinholes to control evaporation rate.

Harvest crystals after 5–7 days.

Data Collection & Refinement
Radiation: Mo K

(

Å).

Temperature: 296(2) K (Room Temp) or 100 K (Cryo).

Refinement: Full-matrix least-squares on

using SHELXL.

Validation: Check for disorder in the morpholine ring (high thermal parameters on

C2/C3/C5/C6 often indicate ring puckering dynamics).

Visualization of Workflows & Interactions
Diagram 1: Crystallization & Structural Determination
Workflow
Caption: Step-by-step workflow from chemical synthesis to refined X-ray structure, highlighting

critical quality control checkpoints.
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Diagram 2: Interaction Logic – Morpholine vs. Piperazine
Caption: Comparative interaction map showing how the Morpholine Ether Oxygen alters the

binding landscape compared to the Piperazine Amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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